O-Mustard

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

It was developed in England in the 1930s as a thickener for mustard gas to make it more persistent when used in warm climates . A mixture of 60% sulfur mustard and 40% O-Mustard also has a lower freezing point than pure sulfur mustard, and was given the code name HT . This compound is a Schedule I substance under the Chemical Weapons Convention .

Métodos De Preparación

The synthesis of O-Mustard involves the reaction of 2-chloroethyl sulfide with ethylene oxide under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods involve large-scale reactors where the reactants are continuously fed, and the product is continuously removed to maintain the reaction equilibrium .

Análisis De Reacciones Químicas

O-Mustard undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction of this compound can lead to the formation of thioethers.

Substitution: Nucleophilic substitution reactions can occur at the chloroethyl groups, leading to the formation of various derivatives.

Aplicaciones Científicas De Investigación

O-Mustard has been extensively studied for its applications in various fields:

Mecanismo De Acción

O-Mustard exerts its effects through alkylation of DNA and proteins . The compound forms highly reactive intermediates that can covalently bind to nucleophilic sites on DNA, leading to cross-linking and strand breaks . This disrupts DNA replication and transcription, ultimately causing cell death . The molecular targets include guanine and cytosine bases in DNA .

Comparación Con Compuestos Similares

O-Mustard is similar to other mustard compounds, such as:

Sulfur Mustard:

Nitrogen Mustards: These include compounds like mechlorethamine, which are used in chemotherapy.

Lewisite: Another vesicant chemical weapon, but it contains arsenic instead of sulfur or nitrogen.

This compound is unique in its combination of high toxicity and stability, making it particularly effective as a chemical weapon .

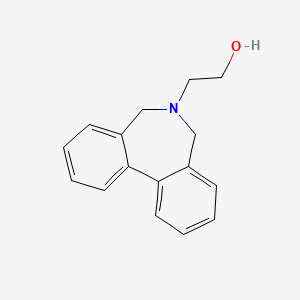

Propiedades

Número CAS |

63918-89-8 |

|---|---|

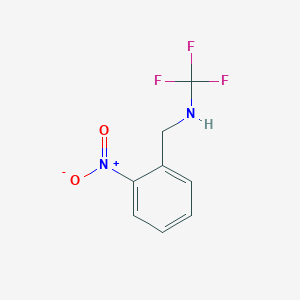

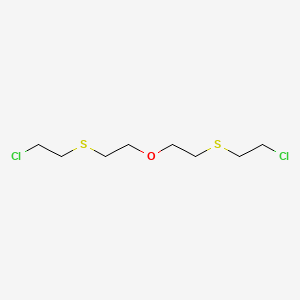

Fórmula molecular |

C8H16Cl2OS2 |

Peso molecular |

263.2 g/mol |

Nombre IUPAC |

1-(2-chloroethylsulfanyl)-2-[2-(2-chloroethylsulfanyl)ethoxy]ethane |

InChI |

InChI=1S/C8H16Cl2OS2/c9-1-5-12-7-3-11-4-8-13-6-2-10/h1-8H2 |

Clave InChI |

FWVCSXWHVOOTFJ-UHFFFAOYSA-N |

SMILES canónico |

C(CSCCCl)OCCSCCCl |

Punto de ebullición |

Decomposes BP: 120 °C at 0.0225 mm Hg; Volatility: 2.8 mg/cu m at 25 °C |

Color/Form |

Sulfur mustards are colorless when pure, but are typically yellow to brown oily liquids. /Sulfur mustards/ Sulfur mustards can be clear to yellow or brown when in liquid or solid form. /Sulfur mustards/ Powde |

Densidad |

1.24 g/mL at 25 °C |

melting_point |

45 °C |

Descripción física |

This is a chemical weapon related to sulfur mustard (mustard gas) and is expected to react in a similar fashion. See the chemical datasheet for sulfur mustard for more information. |

Solubilidad |

Sulfur mustards, including Agent T (O-Mustard), do not dissolve much in water, but dissolve easily in oils, fats, and other solvents. /Sulfur mustards/ Although sulfur mustards have limited solubility in water at neutral pH, the small quantity that dissolves is reactive. /Sulfur mustards/ |

Presión de vapor |

3X10-6 mm Hg at 25 °C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(3-Chlorophenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-4-yl]methanone](/img/structure/B13951547.png)

![1-Bromotricyclo[3.1.0.0~2,6~]hex-3-ene](/img/structure/B13951608.png)